molecular formula C21H27N B14184393 N,N-Diethyl-3-[4-(1-phenylethenyl)phenyl]propan-1-amine CAS No. 929220-09-7

N,N-Diethyl-3-[4-(1-phenylethenyl)phenyl]propan-1-amine

Cat. No.: B14184393
CAS No.: 929220-09-7
M. Wt: 293.4 g/mol
InChI Key: PPWUSVFSUIGEJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyl-3-[4-(1-phenylethenyl)phenyl]propan-1-amine is a chemical compound known for its unique structure and properties. It belongs to the class of amines, which are organic compounds derived from ammonia by replacement of one or more hydrogen atoms by organic groups. This compound is characterized by the presence of a diethylamino group attached to a propyl chain, which is further connected to a phenylethenyl-substituted phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-3-[4-(1-phenylethenyl)phenyl]propan-1-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the alkylation of 3-(4-(1-phenylethenyl)phenyl)propan-1-amine with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-3-[4-(1-phenylethenyl)phenyl]propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of ketones or oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

N,N-Diethyl-3-[4-(1-phenylethenyl)phenyl]propan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-Diethyl-3-[4-(1-phenylethenyl)phenyl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

N,N-Diethyl-3-[4-(1-phenylethenyl)phenyl]propan-1-amine can be compared with other similar compounds, such as:

    N,N-Diethyl-3-(trimethoxysilyl)propylamine: Similar in structure but contains a trimethoxysilyl group instead of a phenylethenyl-substituted phenyl ring.

    N,N-Diethyl-3-(4-phenyl)propan-1-amine: Lacks the phenylethenyl group, resulting in different chemical and biological properties.

Properties

CAS No.

929220-09-7

Molecular Formula

C21H27N

Molecular Weight

293.4 g/mol

IUPAC Name

N,N-diethyl-3-[4-(1-phenylethenyl)phenyl]propan-1-amine

InChI

InChI=1S/C21H27N/c1-4-22(5-2)17-9-10-19-13-15-21(16-14-19)18(3)20-11-7-6-8-12-20/h6-8,11-16H,3-5,9-10,17H2,1-2H3

InChI Key

PPWUSVFSUIGEJA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCC1=CC=C(C=C1)C(=C)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.